

GSK1016790A: A Selective TRPV4 Agonist - An In-depth Technical Guide

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Introduction

GSK1016790A is a potent and selective synthetic agonist for the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, a non-selective cation channel implicated in a wide array of physiological processes.[1][2][3][4][5] As a crucial pharmacological tool, GSK1016790A has been instrumental in elucidating the physiological and pathophysiological roles of TRPV4 in various tissues, including the vascular endothelium, lungs, chondrocytes, and neurons.[1][4][5] This technical guide provides a comprehensive overview of GSK1016790A, including its pharmacological properties, key experimental protocols for its use, and the signaling pathways it modulates.

Core Properties of GSK1016790A

GSK1016790A activates TRPV4 channels, leading to an influx of cations, most notably calcium (Ca²⁺), thereby increasing intracellular calcium concentrations ([Ca²⁺]i).[1][2][4][5] This activation is dose-dependent and has been demonstrated in various cell types, including HEK293 cells expressing TRPV4, primary endothelial cells, and urothelial cells.[2][6][7][8]

Quantitative Data: Potency and Efficacy

The potency of GSK1016790A is typically characterized by its half-maximal effective concentration (EC₅₀), which varies depending on the cell type and experimental conditions.



| Cell Type | Species | Assay | EC ₅₀ (nM) | Reference |
|---------------------------------|---------------|---------------------------|-----------------------|-----------|
| HEK293 cells | Human TRPV4 | Calcium Influx | 2.1 | [2][3][9] |
| HEK293 cells | Mouse TRPV4 | Calcium Influx | 18 | [2][3][9] |
| HeLa cells | Human TRPV4 | Calcium Influx | 3.3 | [8][10] |
| Choroid plexus epithelial cells | Not Specified | Not Specified | 34 | [6][7] |
| Primary human endothelial cells | Human | Calcium Influx (TIRFM) | 26.9 | [11] |

Selectivity Profile

GSK1016790A exhibits high selectivity for TRPV4 over other TRP channels. Studies have shown no significant activity at TRPM8 and TRPA1 channels at concentrations up to 20 μ M.[3]

Signaling Pathways Modulated by GSK1016790A

Activation of TRPV4 by GSK1016790A initiates a cascade of intracellular signaling events. A key consequence of prolonged activation is the endocytosis and downregulation of TRPV4 channels from the plasma membrane. This process is dependent on calcium influx and is regulated by a complex signaling network.

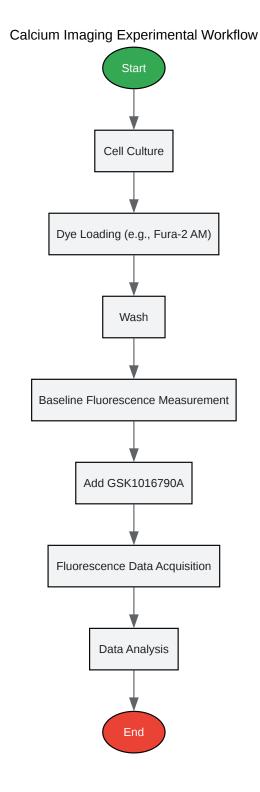
GSK1016790A-Induced TRPV4 Internalization Pathway

The internalization of TRPV4 channels following stimulation with GSK1016790A is a crucial mechanism for regulating channel activity. This process is dependent on both calcium influx from the extracellular space and calcium release from intracellular stores.[1][12] The signaling cascade involves the activation of Phosphoinositide 3-kinase (PI3K), Protein Kinase C (PKC), and the small GTPase RhoA.[1][4][12]

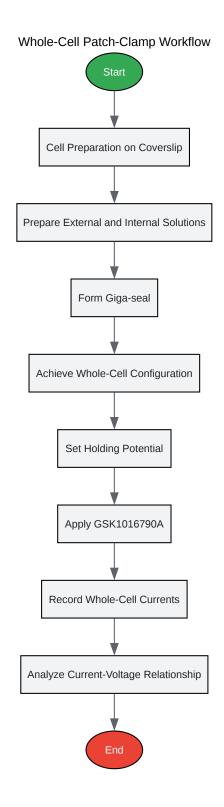


GSK1016790A GSK1016790A Ca²⁺ Influx Ca²⁺ Release from Stores PI3K PKC RhoA









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